molecular formula C28H35NO11 B563441 N-[(4aR,6S,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-8-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide CAS No. 90754-58-8

N-[(4aR,6S,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-8-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide

Cat. No.: B563441
CAS No.: 90754-58-8
M. Wt: 561.584
InChI Key: QXRLFXLKFXJEJD-ONYJJJNVSA-N
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Description

N-[(4aR,6S,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-8-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide is a complex carbohydrate derivative. It is a benzyl-protected disaccharide that contains both galactose and N-acetylgalactosamine units. This compound is often used in biochemical research, particularly in the study of glycoproteins and glycolipids.

Mechanism of Action

Target of Action

It is known to be a substrate forUDP-GlcNAc:Gal1-beta-3GalNAc (GlcNAc-GalNAc)-6-beta-GlcNAc transferase and sialytransferase . These enzymes play crucial roles in the biosynthesis of complex carbohydrates and glycoproteins.

Mode of Action

The compound interacts with its target enzymes, serving as a substrate for the transferase reactions. This interaction leads to the addition of specific sugar moieties to the growing glycan chain, altering the structure and function of the resultant glycoprotein .

Biochemical Pathways

The compound is involved in the glycosylation pathways , specifically in the biosynthesis of complex carbohydrates and glycoproteins . The downstream effects of these pathways are diverse and depend on the specific cellular context, including cell-cell interaction, immune response modulation, and protein stability.

Result of Action

The molecular and cellular effects of the compound’s action would be primarily related to the alteration of glycan structures on glycoproteins. This could potentially influence various biological processes, including protein folding, stability, and cell-cell interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4aR,6S,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-8-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of the monosaccharide units are protected using benzylidene groups.

    Glycosylation: The protected monosaccharides undergo glycosylation to form the disaccharide linkage.

    Deprotection: The benzylidene groups are removed under acidic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactions: Large-scale batch reactors are used to carry out the protection, glycosylation, and deprotection steps.

    Purification: The product is purified using techniques such as crystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4aR,6S,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-8-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The benzyl groups can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as periodic acid or sodium periodate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products

The major products formed from these reactions include:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Compounds with different protective or functional groups.

Scientific Research Applications

N-[(4aR,6S,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-8-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide has several scientific research applications:

    Chemistry: Used in the synthesis of complex carbohydrates and glycoproteins.

    Biology: Studied for its role in cell-cell recognition and signaling.

    Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.

    Industry: Used in the production of glycosylated products and as a standard in analytical techniques.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-Acetamido-2-deoxy-3-O-(beta-D-galactopyranosyl)-alpha-D-galactopyranoside
  • Benzyl 2-Acetamido-2-deoxy-3-O-(beta-D-galactopyranosyl)-alpha-D-glucopyranoside

Uniqueness

N-[(4aR,6S,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-8-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide is unique due to its specific benzylidene protection, which provides stability and allows for selective deprotection. This makes it particularly useful in synthetic chemistry and biochemical research.

Properties

IUPAC Name

N-[(4aR,6S,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-8-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35NO11/c1-15(31)29-20-25(40-28-23(34)22(33)21(32)18(12-30)37-28)24-19(14-36-26(39-24)17-10-6-3-7-11-17)38-27(20)35-13-16-8-4-2-5-9-16/h2-11,18-28,30,32-34H,12-14H2,1H3,(H,29,31)/t18-,19-,20-,21+,22+,23-,24+,25-,26?,27+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRLFXLKFXJEJD-ONYJJJNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OC5C(C(C(C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OCC4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90724581
Record name Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

561.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90754-58-8
Record name Phenylmethyl 2-(acetylamino)-2-deoxy-3-O-β-D-galactopyranosyl-4,6-O-(phenylmethylene)-α-D-galactopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90754-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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